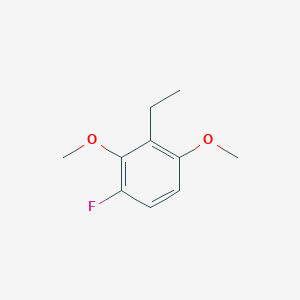

1,3-Dimethoxy-2-ethyl-4-fluorobenzene

Beschreibung

1,3-Dimethoxy-2-ethyl-4-fluorobenzene is an organic compound with the molecular formula C10H13FO2. It is a derivative of benzene, where the benzene ring is substituted with two methoxy groups, an ethyl group, and a fluorine atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Eigenschaften

Molekularformel |

C10H13FO2 |

|---|---|

Molekulargewicht |

184.21 g/mol |

IUPAC-Name |

3-ethyl-1-fluoro-2,4-dimethoxybenzene |

InChI |

InChI=1S/C10H13FO2/c1-4-7-9(12-2)6-5-8(11)10(7)13-3/h5-6H,4H2,1-3H3 |

InChI-Schlüssel |

KENCTTAJNDLDQA-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=C(C=CC(=C1OC)F)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3-Dimethoxy-2-ethyl-4-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the use of fluorobenzene as a starting material, which undergoes a series of reactions to introduce the methoxy and ethyl groups. The reaction conditions typically involve the use of strong acids or bases as catalysts and may require elevated temperatures to proceed efficiently .

Industrial Production Methods

In an industrial setting, the production of 1,3-Dimethoxy-2-ethyl-4-fluorobenzene may involve large-scale electrophilic aromatic substitution reactions. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Dimethoxy-2-ethyl-4-fluorobenzene undergoes various types of chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to remove the fluorine atom or convert the methoxy groups to hydroxyl groups.

Substitution: Electrophilic aromatic substitution reactions can introduce other substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of hydroxyl derivatives or de-fluorinated compounds.

Substitution: Formation of halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

1,3-Dimethoxy-2-ethyl-4-fluorobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,3-Dimethoxy-2-ethyl-4-fluorobenzene involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, while the fluorine atom can influence the compound’s electronic properties. These interactions can affect the compound’s reactivity and its ability to bind to specific enzymes or receptors .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,3-Dimethoxy-4-ethyl-2-fluorobenzene: Similar structure but with different positions of the ethyl and fluorine groups.

1,2-Dimethoxy-4-fluorobenzene: Lacks the ethyl group, making it less sterically hindered.

2-Fluoro-1,4-dimethoxybenzene: Different substitution pattern on the benzene ring.

Uniqueness

1,3-Dimethoxy-2-ethyl-4-fluorobenzene is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of both electron-donating methoxy groups and an electron-withdrawing fluorine atom creates a unique electronic environment on the benzene ring, affecting its chemical behavior .

Biologische Aktivität

1,3-Dimethoxy-2-ethyl-4-fluorobenzene (C10H13FO2) is an organic compound notable for its unique structural features, which include two methoxy groups, an ethyl group, and a fluorine atom attached to a benzene ring. This compound has garnered attention in various scientific fields, particularly for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of 1,3-Dimethoxy-2-ethyl-4-fluorobenzene, including mechanisms of action, research findings, and comparative analyses with similar compounds.

| Property | Details |

|---|---|

| Molecular Formula | C10H13FO2 |

| Molecular Weight | 184.21 g/mol |

| IUPAC Name | 3-ethyl-1-fluoro-2,4-dimethoxybenzene |

| InChI | InChI=1S/C10H13FO2/c1-4-7-9(12-2)6-5-8(11)10(7)13-3/h5-6H,4H2,1-3H3 |

| Canonical SMILES | CCC1=C(C=CC(=C1OC)F)OC |

The biological activity of 1,3-Dimethoxy-2-ethyl-4-fluorobenzene is primarily attributed to its interaction with various molecular targets. The presence of methoxy groups allows for potential hydrogen bonding and other non-covalent interactions. The fluorine atom modifies the electronic properties of the compound, enhancing its reactivity and ability to bind to specific enzymes or receptors. These interactions can lead to various biological effects, including modulation of cellular pathways involved in apoptosis and proliferation.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to 1,3-Dimethoxy-2-ethyl-4-fluorobenzene. For instance, research conducted on human prostate cancer cells (PC-3) demonstrated significant reductions in cell viability when treated with derivatives containing similar structural motifs. The study utilized the sulforhodamine B (SRB) assay to quantify cell proliferation and apoptosis-related markers .

Antifouling Activity

Another area of investigation involves the antifouling properties of related compounds. A study evaluated several phenyl ketones for their ability to inhibit the settlement of mussel larvae (Mytilus galloprovincialis). Compounds exhibiting structural similarities to 1,3-Dimethoxy-2-ethyl-4-fluorobenzene showed promising results in reducing larval settlement at concentrations as low as 50 µM . This suggests potential applications in marine coatings and environmental management.

Comparative Analysis

To better understand the uniqueness of 1,3-Dimethoxy-2-ethyl-4-fluorobenzene's biological activity, it is useful to compare it with structurally similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 1,3-Dimethoxy-4-ethyl-2-fluorobenzene | Similar structure; different substitution pattern | Antitumor activity noted in preliminary studies |

| 1,2-Dimethoxy-4-fluorobenzene | Lacks ethyl group; more sterically accessible | Lower reactivity; minimal biological activity reported |

| 2-Fluoro-1,4-dimethoxybenzene | Different substitution pattern | Limited studies; potential for bioactivity |

Case Study 1: Prostate Cancer Cells

A study assessed the effects of various methoxy-substituted phenyl compounds on PC3 prostate cancer cells. Results indicated that specific substitutions enhanced apoptosis through modulation of alpha adrenergic receptors .

Case Study 2: Marine Biofouling

In another investigation focused on biofouling prevention, several acetophenone derivatives were tested for their efficacy against marine microorganisms. Compounds with methoxy substitutions displayed significant inhibitory effects on biofilm formation by Roseobacter litoralis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.